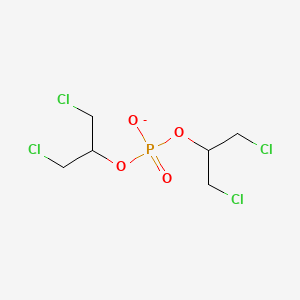
Bis(1,3-dichloropropan-2-yl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-dichloropropan-2-yl) phosphate: is a chemical compound with the molecular formula C6H11Cl4O4P . It is commonly used as a flame retardant in various industrial applications due to its high efficiency and stability . This compound is also known for its low volatility and good thermal stability .
准备方法
Synthetic Routes and Reaction Conditions: Bis(1,3-dichloropropan-2-yl) phosphate is typically synthesized through the reaction of phosphoric acid with 1,3-dichloropropanol . The reaction is carried out under controlled conditions, usually involving heating to a temperature range of 120-140°C in the presence of an inert atmosphere . The reaction mixture is then cooled, and the product is extracted and purified using suitable solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity . The final product is often subjected to additional purification steps to meet industrial standards .
化学反应分析
Types of Reactions: Bis(1,3-dichloropropan-2-yl) phosphate can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid and 1,3-dichloropropanol , while oxidation can produce phosphoric acid derivatives .
科学研究应用
Bis(1,3-dichloropropan-2-yl) phosphate has a wide range of applications in scientific research, including:
作用机制
The mechanism by which bis(1,3-dichloropropan-2-yl) phosphate exerts its effects involves the inhibition of cell growth and induction of apoptosis . At lower concentrations, it inhibits cell growth, while at higher concentrations, it affects cell viability and induces toxicity . The compound interacts with cellular pathways, leading to increased expression of anti-apoptotic proteins and activation of caspase-3 , a key enzyme in the apoptosis pathway .
相似化合物的比较
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with similar chemical structure and properties.
Tris(2-chloroethyl) phosphate (TCEP): A related compound used as a flame retardant but with different toxicity profiles.
Tris(2,3-dibromopropyl) phosphate (TDBPP): A brominated flame retardant with higher efficacy but also higher toxicity.
Uniqueness: Bis(1,3-dichloropropan-2-yl) phosphate is unique due to its chlorinated structure , which provides high flame retardant efficiency while maintaining low volatility and good thermal stability . Its relatively low toxicity compared to other flame retardants makes it a preferred choice in various applications .
属性
分子式 |
C6H10Cl4O4P- |
|---|---|
分子量 |
318.9 g/mol |
IUPAC 名称 |
bis(1,3-dichloropropan-2-yl) phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/p-1 |
InChI 键 |
NNKRUBFJSSBFSS-UHFFFAOYSA-M |
规范 SMILES |
C(C(CCl)OP(=O)([O-])OC(CCl)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
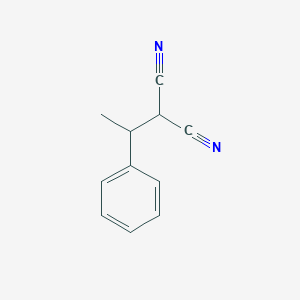
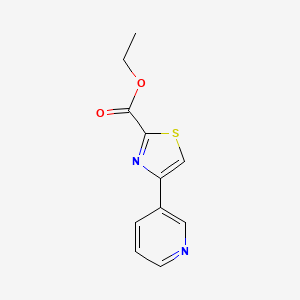
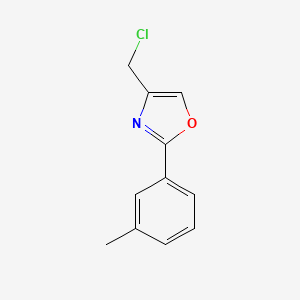
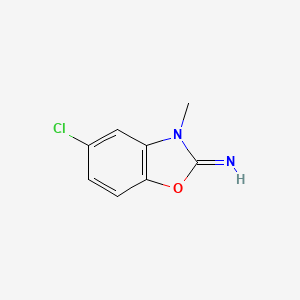

![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

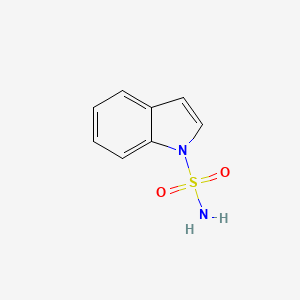
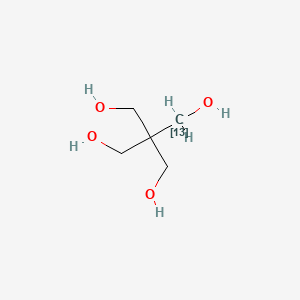
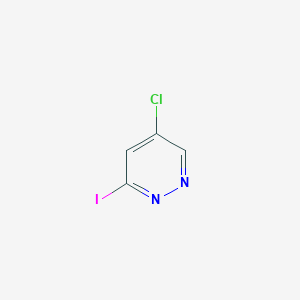
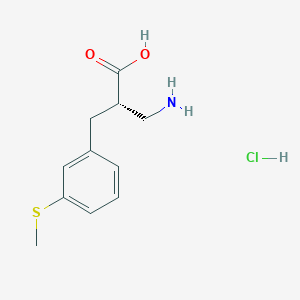
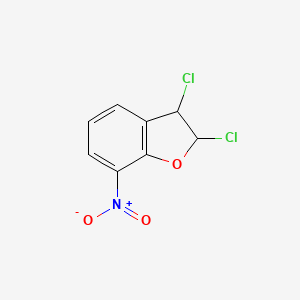
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
